Aurora A vs. Aurora B Kinase Selectivity: Alisertib Sodium vs. Barasertib
Alisertib sodium exhibits a high degree of selectivity for Aurora A kinase over Aurora B, with an IC50 of 1.2 nM for Aurora A and 396.5 nM for Aurora B, resulting in a >200-fold selectivity window . In stark contrast, barasertib-HQPA (AZD2811) is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM for Aurora B and approximately 3,700-fold selectivity over Aurora A . This divergent selectivity dictates distinct mechanisms of action: alisertib induces G2/M arrest and mitotic spindle abnormalities, while barasertib causes mitotic checkpoint override and polyploidy, leading to fundamentally different cellular fates .
| Evidence Dimension | Kinase Selectivity (Aurora A vs. Aurora B) |
|---|---|
| Target Compound Data | Alisertib: Aurora A IC50 = 1.2 nM, Aurora B IC50 = 396.5 nM; Selectivity ratio >200-fold for A over B |
| Comparator Or Baseline | Barasertib-HQPA (AZD2811): Aurora B IC50 = 0.37 nM, Aurora A Ki = 687 nM; Selectivity ratio ~3,700-fold for B over A |
| Quantified Difference | >200-fold vs. ~3,700-fold opposite selectivity |
| Conditions | Cell-free kinase assay |
Why This Matters
Procurement of alisertib sodium is essential for studies focused on Aurora A-specific biology; using barasertib would confound results with Aurora B inhibition.
